molecular formula C23H30BNO4 B2942328 Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 2096332-60-2

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B2942328
CAS No.: 2096332-60-2
M. Wt: 395.31
InChI Key: WCPWANRWANWZPC-UHFFFAOYSA-N
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Description

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester-containing carbamate derivative. Its structure features a carbamate group (benzyl propyl) attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is part of a broader class of aryl boronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

benzyl N-propyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BNO4/c1-6-16-25(21(26)27-17-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(2,3)23(4,5)29-24/h7-15H,6,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPWANRWANWZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CCC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of benzyl propyl carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions to facilitate the formation of the boronic ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The carbamate group can also interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Alkyl Chain Variations (Propyl vs. Isopropyl vs. Methyl)

  • However, this may improve metabolic stability in drug candidates .
  • Methyl : The methyl-substituted carbamate (CAS 2377606-15-8) has a lower molecular weight (353.22 g/mol) and likely higher solubility in polar solvents, favoring rapid reaction kinetics .

Electronic Modifications (Fluorine Substituent)

The fluorine-substituted analog (CAS 2377610-77-8) introduces electron-withdrawing effects, enhancing the electrophilicity of the boronic ester. This modification is advantageous in meta-selective C-H borylation reactions and radiopharmaceutical synthesis .

Boronic Ester Stability

Compounds like tert-butyl(2-methyl-4-(4,4,5,5-tetramethyl...)carbamate (CAS 1798791-43-1) demonstrate improved hydrolytic stability due to steric protection of the boronic ester, making them suitable for prolonged storage or slow-release applications .

Biological Activity

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structure includes a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H32BNO4C_{20}H_{32}BNO_4, with a molecular weight of 361.3 g/mol. The compound features a carbamate functional group attached to a benzyl group and a phenyl ring substituted with a dioxaborolane.

PropertyValue
Molecular FormulaC20H32BNO4
Molecular Weight361.3 g/mol
Purity≥95%
IUPAC Nametert-butyl N-[(2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate

Research indicates that compounds containing dioxaborolane groups can interact with biological systems through various mechanisms:

  • Inhibition of Enzymatic Activity : Dioxaborolanes have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Cellular Uptake : These compounds can facilitate the uptake of therapeutic agents into cells by forming stable complexes with biomolecules.
  • Signaling Pathway Modulation : They may influence key signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays reveal:

  • Growth Inhibition : The compound effectively inhibits the growth of various cancer cell lines at concentrations as low as 10 µM.
  • Motility Inhibition : It has been shown to reduce the motility of cancer cells, potentially decreasing metastasis.

Case Studies

  • Study on Murine Liver Cell Lines : A comparative study involving murine liver cell lines showed that this compound selectively inhibits tumorigenic cells while sparing non-tumorigenic counterparts. The mechanism was linked to the modulation of phosphoproteins involved in cell cycle regulation .
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor sizes compared to control groups. The study indicated an increase in apoptosis markers in treated tissues .

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